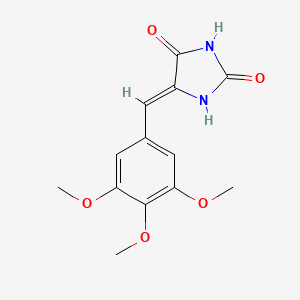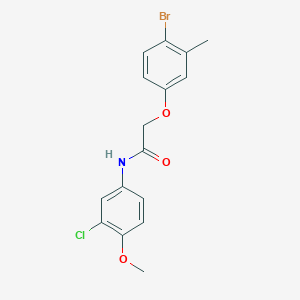
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMB or GABA-T inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been primarily studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione works by inhibiting the enzyme GABA-T, which leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
Mécanisme D'action
GABA-T is an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting GABA-T, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione leads to an increase in the levels of GABA, which in turn enhances the inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, which is beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a relatively stable compound, and its synthesis is straightforward. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is also highly selective for GABA-T, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione also has a short half-life, which limits its therapeutic potential.
Orientations Futures
There are several future directions for 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione research. One area of research is the development of new 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the long-term effects of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione and its potential for clinical use.
Conclusion:
In conclusion, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA-T, which leads to an increase in the levels of GABA in the brain. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione for clinical use.
Méthodes De Synthèse
The synthesis of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2,4-imidazolidinedione in the presence of a catalyst, such as piperidine. The reaction yields 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione as a yellow crystalline solid with a melting point of 172-174°C.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHJRZSHMVBJB-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzylidene)-2,4-imidazolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)